7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE
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Overview
Description
7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is a complex organic compound known for its unique structural features and diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce amine analogs
Scientific Research Applications
7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE has numerous scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique optical properties.
Mechanism of Action
The mechanism of action of 7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties are attributed to its ability to undergo excited-state intramolecular proton transfer (ESIPT), leading to dual emissive behavior. This mechanism is crucial for its applications in bioimaging and as a molecular probe .
Comparison with Similar Compounds
Similar Compounds
7-diethylamino-4-hydroxycoumarin: Known for its strong fluorescence and used in similar applications.
7-diethylamino-4-methylcoumarin: Exhibits unique optical properties and is employed in various scientific studies.
Uniqueness
7-(DIETHYLAMINO)-3-{5-[(4-METHOXYPHENYL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE stands out due to its combination of the chromen-2-one core with the thiadiazole moiety, providing enhanced stability and unique fluorescent characteristics. This makes it particularly valuable for advanced research applications and the development of new materials .
Properties
Molecular Formula |
C22H22N4O3S |
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Molecular Weight |
422.5g/mol |
IUPAC Name |
7-(diethylamino)-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C22H22N4O3S/c1-4-26(5-2)16-9-6-14-12-18(21(27)29-19(14)13-16)20-24-25-22(30-20)23-15-7-10-17(28-3)11-8-15/h6-13H,4-5H2,1-3H3,(H,23,25) |
InChI Key |
VJDHOEITSSWHDK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)OC |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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